molecular formula C16H17NO2S B5798012 (4-methyl-5-phenylthiophen-3-yl)-morpholin-4-ylmethanone

(4-methyl-5-phenylthiophen-3-yl)-morpholin-4-ylmethanone

Cat. No.: B5798012
M. Wt: 287.4 g/mol
InChI Key: AJWNXEZCRXBPLU-UHFFFAOYSA-N
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Description

(4-methyl-5-phenylthiophen-3-yl)-morpholin-4-ylmethanone is a synthetic organic compound that belongs to the class of thiophenes. Thiophenes are heterocyclic compounds containing a sulfur atom in a five-membered ring. This compound is characterized by the presence of a morpholine group attached to the thiophene ring, which imparts unique chemical and biological properties.

Preparation Methods

The synthesis of (4-methyl-5-phenylthiophen-3-yl)-morpholin-4-ylmethanone typically involves the following steps:

    Formation of the Thiophene Ring: The thiophene ring can be synthesized through various methods, including the Paal-Knorr synthesis, which involves the cyclization of 1,4-diketones with sulfur sources.

    Introduction of the Phenyl Group: The phenyl group can be introduced via a Friedel-Crafts acylation reaction, where benzene reacts with an acyl chloride in the presence of a Lewis acid catalyst.

    Attachment of the Morpholine Group: The morpholine group is introduced through a nucleophilic substitution reaction, where a suitable leaving group on the thiophene ring is replaced by the morpholine group.

Industrial production methods may involve optimization of these steps to increase yield and purity, as well as the use of continuous flow reactors to enhance reaction efficiency.

Chemical Reactions Analysis

(4-methyl-5-phenylthiophen-3-yl)-morpholin-4-ylmethanone undergoes various chemical reactions, including:

    Oxidation: The thiophene ring can be oxidized to form sulfoxides or sulfones using oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid.

    Reduction: The compound can be reduced using reducing agents like lithium aluminum hydride to form the corresponding thiol or thioether.

    Substitution: Electrophilic substitution reactions can occur at the thiophene ring, allowing for the introduction of various substituents. Common reagents include halogens and nitrating agents.

    Hydrolysis: The morpholine group can be hydrolyzed under acidic or basic conditions to yield the corresponding carboxylic acid.

Major products formed from these reactions include sulfoxides, sulfones, thiols, and substituted thiophenes.

Scientific Research Applications

(4-methyl-5-phenylthiophen-3-yl)-morpholin-4-ylmethanone has several scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex heterocyclic compounds and as a ligand in coordination chemistry.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in the treatment of infectious diseases and cancer.

    Industry: It is used in the development of advanced materials, such as organic semiconductors and conductive polymers.

Mechanism of Action

The mechanism of action of (4-methyl-5-phenylthiophen-3-yl)-morpholin-4-ylmethanone involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes and receptors, modulating their activity. For example, it may inhibit the activity of certain enzymes involved in cell proliferation, leading to anticancer effects. The morpholine group can enhance the compound’s ability to cross cell membranes, increasing its bioavailability.

Comparison with Similar Compounds

(4-methyl-5-phenylthiophen-3-yl)-morpholin-4-ylmethanone can be compared with other thiophene derivatives, such as:

    (5-methyl-4-phenylthiophen-3-yl)methanethiol: This compound has a similar thiophene core but differs in the substituents attached to the ring.

    4-Methyl-5-(5-methyl-4-phenylthien-3-yl)-4H-1,2,4-triazole-3-thiol: This compound contains a triazole ring in addition to the thiophene ring, which imparts different chemical and biological properties.

The uniqueness of this compound lies in the presence of the morpholine group, which enhances its solubility and bioavailability, making it a valuable compound for various applications.

Properties

IUPAC Name

(4-methyl-5-phenylthiophen-3-yl)-morpholin-4-ylmethanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H17NO2S/c1-12-14(16(18)17-7-9-19-10-8-17)11-20-15(12)13-5-3-2-4-6-13/h2-6,11H,7-10H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AJWNXEZCRXBPLU-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(SC=C1C(=O)N2CCOCC2)C3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H17NO2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

287.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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